Comparative Urease Inhibition Potency: Urease-IN-4 vs. Thiourea and Hydroxyurea
Urease-IN-4 (IC50 = 1.64 µM) demonstrates significantly higher potency compared to the standard reference inhibitors thiourea (IC50 = 23.62 ± 0.84 µM) and hydroxyurea (IC50 = 100.21 ± 2.5 µM) in a direct in vitro enzymatic assay [1]. This represents a >14-fold improvement over thiourea and a >60-fold improvement over hydroxyurea.
Thiourea: 23.62 ± 0.84 µM
Hydroxyurea: 100.21 ± 2.5 µM
Difference: >14-fold and >60-fold
| Evidence Dimension | In vitro urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.64 µM |
| Comparator Or Baseline | Thiourea: 23.62 ± 0.84 µM; Hydroxyurea: 100.21 ± 2.5 µM |
| Quantified Difference | >14-fold more potent than thiourea; >60-fold more potent than hydroxyurea |
| Conditions | In vitro urease enzyme assay using the Weatherburn indophenol method to quantify ammonia production. |
Why This Matters
This >14-fold potency advantage allows for the use of a significantly lower concentration of Urease-IN-4 in experiments, minimizing the risk of off-target effects, compound solubility issues, and non-specific cellular toxicity that are common when using higher concentrations of weaker inhibitors.
- [1] Dastyafteh N, Noori M, Montazer MN, et al. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Sci Rep. 2023 Jan 2;13(1):21. View Source
